molecular formula C20H18O4 B2684152 (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-87-1

(Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2684152
CAS No.: 879807-87-1
M. Wt: 322.36
InChI Key: JZJSBYJILSLGLK-GRSHGNNSSA-N
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Description

(Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between a benzaldehyde derivative and the benzofuran core.

    Esterification: The 2-oxopropoxy group is attached through an esterification reaction involving the benzofuran core and an appropriate acylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yields and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Benzyl-substituted benzofurans.

    Substitution Products: Halogenated or alkylated benzofurans.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry:

    Material Science:

    Agriculture: Investigated for use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

  • (Z)-2-(4-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
  • (Z)-2-(4-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
  • (Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Comparison:

  • Substituent Effects: The presence of different substituents (e.g., ethyl, methyl, chloro, bromo) on the benzylidene group can significantly influence the compound’s chemical reactivity and biological activity.
  • Unique Properties: The ethyl group in (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may confer unique steric and electronic properties, potentially enhancing its interactions with specific molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2Z)-2-[(4-ethylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-14-4-6-15(7-5-14)10-19-20(22)17-9-8-16(11-18(17)24-19)23-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSBYJILSLGLK-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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